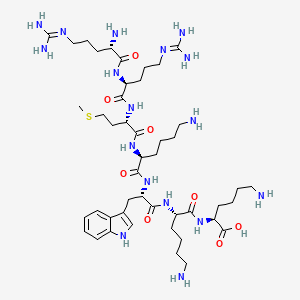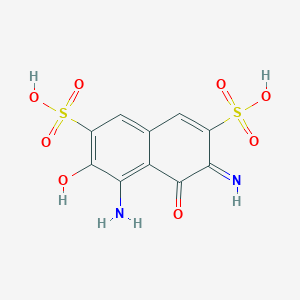
4,6-Dihydroxy-3,5-diimino-3,5-dihydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of amino groups, dioxo groups, and sulfonic acid groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce amino groups. Subsequent oxidation and sulfonation steps yield the final compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives with altered functional groups.
Scientific Research Applications
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
- 5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Uniqueness
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O8S2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-amino-3-hydroxy-6-imino-5-oxonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8N2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)9(13)8(12)6(3)10(7)14/h1-2,11,13H,12H2,(H,15,16,17)(H,18,19,20) |
InChI Key |
FZVVDKRFXDWBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=N)C(=O)C2=C(C(=C1S(=O)(=O)O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


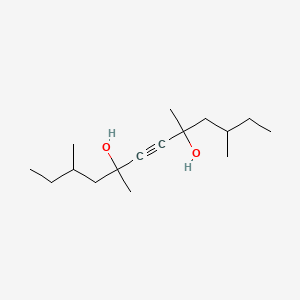

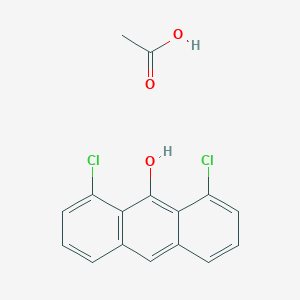
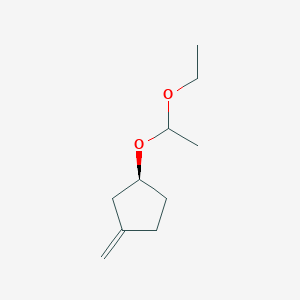
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
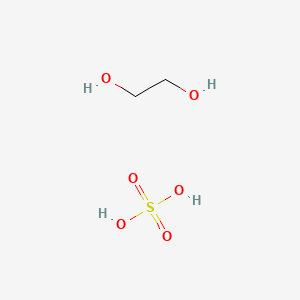
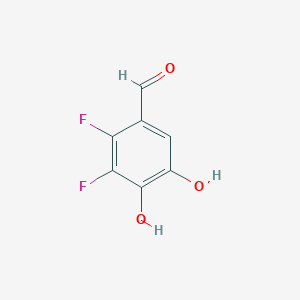
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
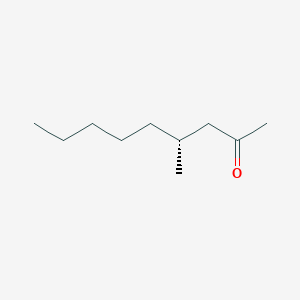
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
